N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-7-carboxamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-7-carboxamide is a multifaceted compound of significant interest in various fields of scientific research. It combines a pyridine moiety with an imidazopyridine core, linked via an oxolane ring. This structural complexity imbues the compound with unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(12-3-7-21-8-6-19-15(21)10-12)20-14-4-9-23-16(14)13-2-1-5-18-11-13/h1-3,5-8,10-11,14,16H,4,9H2,(H,20,22)/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLXOTNGKKBOPZ-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CC3=NC=CN3C=C2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2=CC3=NC=CN3C=C2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The compound can be synthesized starting from commercially available precursors. A common route involves the formation of the imidazopyridine core through a cyclization reaction of a suitably substituted 2-aminopyridine with a diketone.
Oxolane Ring Formation:
Final Coupling: : The coupling of the oxolane moiety with the imidazopyridine core is achieved via a nucleophilic substitution reaction, usually involving a halogenated intermediate and an appropriate base.
Industrial Production Methods
Industrial-scale production may involve optimized and automated versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the oxolane ring to yield reduced analogs with altered electronic properties.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common, with the pyridine and imidazopyridine rings being prime sites for such transformations.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated intermediates, nucleophiles, bases.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Reduced oxolane analogs.
Substitution: : Various substituted pyridine or imidazopyridine products.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalysis, aiding in enantioselective transformations due to its chiral centers.
Material Science: : Incorporated into polymers to alter mechanical and thermal properties.
Biology
Enzyme Inhibition: : Inhibits specific enzymes, providing a tool for studying enzymatic pathways and functions.
Molecular Probes: : Utilized as a fluorescent probe in imaging studies due to its unique electronic properties.
Medicine
Therapeutics: : Investigated for its potential as an anti-inflammatory and anticancer agent, targeting specific cellular pathways.
Drug Delivery: : Serves as a moiety in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry
Agriculture: : Used in the development of agrochemicals for pest and disease control.
Pharmaceuticals: : Plays a role in the synthesis of various pharmaceuticals, acting as a building block for complex drug molecules.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In biological systems, it may interact with enzymes, altering their activity and thus impacting biochemical pathways. For instance, its role as an enzyme inhibitor can be attributed to its ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The imidazopyridine core and pyridine moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other imidazopyridine derivatives, N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazo[1,2-a]pyridine-7-carboxamide stands out due to the presence of the oxolane ring, which imparts unique stereochemical and electronic properties. Similar compounds include:
Imidazo[1,2-a]pyridine-3-carboxamide: : Lacks the oxolane ring and thus has different reactivity and biological activity.
Pyridinylimidazoles: : Share the pyridine and imidazole moieties but lack the specific connectivity and stereochemistry.
Oxolan-3-ylpyridines: : Possess the oxolane ring but differ in the position and connectivity of the pyridine and imidazole rings.
In essence, the presence of the oxolane ring in this compound makes it a unique compound with distinct properties and applications, setting it apart from its structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
